N-[1-(4-ethoxy-1,3-benzothiazol-2-yl)piperidin-3-yl]cyclopropanesulfonamide

Carbonic Anhydrase Inhibition Benzothiazole Sulfonamide SAR Isoform Selectivity

CAS 2640815-67-2 is the 4‑ethoxy, piperidin‑3‑yl cyclopropanesulfonamide regioisomer that enables intellectual property‑differentiated exploration of benzothiazole‑based carbonic anhydrase inhibition and kinase‑directed scaffold optimization. Unlike the clinical 6‑ethoxy‑2‑sulfonamide ethoxzolamide, the repositioned ethoxy group alters electronic distribution and binding‑pocket interactions, while the cyclopropane‑capped sulfonamide enforces conformational rigidity linked to metabolic stability. The flexible piperidine linker decouples warhead orientation from the aromatic core, allowing matched‑molecular‑pair comparisons with the 4‑yl isomer. Choose this compound when the experimental goal is to interrogate regioisomer‑ and linker‑driven selectivity shifts, not generic benzothiazole activity.

Molecular Formula C17H23N3O3S2
Molecular Weight 381.5 g/mol
CAS No. 2640815-67-2
Cat. No. B6475576
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1-(4-ethoxy-1,3-benzothiazol-2-yl)piperidin-3-yl]cyclopropanesulfonamide
CAS2640815-67-2
Molecular FormulaC17H23N3O3S2
Molecular Weight381.5 g/mol
Structural Identifiers
SMILESCCOC1=C2C(=CC=C1)SC(=N2)N3CCCC(C3)NS(=O)(=O)C4CC4
InChIInChI=1S/C17H23N3O3S2/c1-2-23-14-6-3-7-15-16(14)18-17(24-15)20-10-4-5-12(11-20)19-25(21,22)13-8-9-13/h3,6-7,12-13,19H,2,4-5,8-11H2,1H3
InChIKeyYDAQEECSBGGXRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[1-(4-Ethoxy-1,3-benzothiazol-2-yl)piperidin-3-yl]cyclopropanesulfonamide (CAS 2640815-67-2): Structural Identity and Chemotype Classification for Procurement Decision-Making


N-[1-(4-Ethoxy-1,3-benzothiazol-2-yl)piperidin-3-yl]cyclopropanesulfonamide (CAS 2640815-67-2) is a synthetic small molecule (C17H23N3O3S2, MW 381.51 g/mol) belonging to the benzothiazole-cyclopropanesulfonamide hybrid chemotype . It incorporates a 4-ethoxy-1,3-benzothiazole core, a piperidine spacer attached at the 3-position, and a cyclopropanesulfonamide terminal group. The compound is supplied at ≥95% purity . This chemotype draws upon the well-established benzothiazole-sulfonamide pharmacophore exemplified by the clinically marketed carbonic anhydrase inhibitor ethoxzolamide (6-ethoxy-1,3-benzothiazole-2-sulfonamide; CAS 452-35-7), which demonstrates sub-nanomolar to low-nanomolar inhibitory activity across multiple human carbonic anhydrase isoforms . However, CAS 2640815-67-2 is a structurally distinct, early-stage research compound with no published primary biological data as of the search date. Its procurement value rests on its differentiated structural features that depart from classical benzothiazole-2-sulfonamides in three critical parameters: ethoxy regiochemistry (C4 vs. C6), sulfonamide architecture (cyclopropanesulfonamide vs. simple sulfonamide), and the presence of a flexible piperidine linker.

Why Generic Substitution Fails for N-[1-(4-Ethoxy-1,3-benzothiazol-2-yl)piperidin-3-yl]cyclopropanesulfonamide: Three Structural Discriminators That Preclude Simple Interchangeability


Even within the benzothiazole-sulfonamide class, simple interchange is precluded by three pharmacophore-level differentiators that independently alter target binding, metabolic fate, and selectivity profiles. First, the ethoxy group at the 4-position of the benzothiazole ring in CAS 2640815-67-2 is a distinct regioisomer relative to the 6-ethoxy substitution in ethoxzolamide; this positional shift alters the electron density distribution on the aromatic ring and may redirect hydrogen-bonding interactions with active-site residues [1]. Second, the cyclopropanesulfonamide moiety imposes conformational rigidity and steric constraints absent in linear sulfonamides like methanesulfonamide or simple arylsulfonamides, a feature known in medicinal chemistry to enhance metabolic stability and reduce off-target binding [2]. Third, the piperidine linker at the 3-position introduces conformational flexibility between the benzothiazole core and the sulfonamide warhead, enabling binding modes inaccessible to compounds where the sulfonamide is directly attached to the benzothiazole ring [3]. These structural differences mean that even closely related analogs (e.g., the 4-methoxy analog, the 6-ethoxy isomer, the piperidin-4-yl positional isomer, or the des-ethoxy parent compound) are predicted to exhibit meaningfully divergent biological performance. Procurement decisions must account for these specific structural discriminators rather than treating the compound as a commodity benzothiazole derivative.

Quantitative Differentiation Evidence for N-[1-(4-Ethoxy-1,3-benzothiazol-2-yl)piperidin-3-yl]cyclopropanesulfonamide (CAS 2640815-67-2) Versus Closest Structural Analogs


Ethoxy Regiochemistry (C4 vs. C6): Predicted Impact on Carbonic Anhydrase Isoform Selectivity Profile

CAS 2640815-67-2 bears the ethoxy substituent at the 4-position of the benzothiazole ring, whereas the clinically validated benchmark ethoxzolamide carries the ethoxy group at the 6-position . Published SAR studies on benzothiazole sulfonamides demonstrate that the position of ring substituents profoundly alters carbonic anhydrase (CA) isoform selectivity profiles. In a study of secondary sulfonamide derivatives with a benzothiazole scaffold tested against hCA I and hCA II, compounds with varying substitution patterns exhibited Ki values ranging from 0.09 to 56 nM against hCA II, with positional isomers producing selectivity shifts exceeding 10-fold [1]. Ethoxzolamide itself displays a 31-fold selectivity window between hCA VII (Ki = 0.8 nM) and hCA I (Ki = 25 nM) . Because the 4-ethoxy substitution in CAS 2640815-67-2 positions the ethoxy oxygen closer to the sulfonamide-binding region than the 6-ethoxy isomer, it is predicted to differentially engage the hydrophobic pocket residues that distinguish CA isoforms. No experimental head-to-head data exists for this specific comparison, making this a class-level inference based on established benzothiazole SAR [1].

Carbonic Anhydrase Inhibition Benzothiazole Sulfonamide SAR Isoform Selectivity

Cyclopropanesulfonamide vs. Linear Sulfonamides: Class-Level Advantage in Metabolic Stability and Binding Selectivity

The cyclopropanesulfonamide moiety in CAS 2640815-67-2 distinguishes it from analogs bearing linear sulfonamides (e.g., methanesulfonamide or ethanesulfonamide). In medicinal chemistry, cyclopropyl groups are well-established as metabolic stability enhancers: they introduce conformational rigidity that reduces susceptibility to cytochrome P450-mediated oxidation while preserving hydrogen-bonding capacity through the sulfonamide NH and SO2 groups . The cyclopropanesulfonamide group has been explicitly described in related benzothiazole-piperidine hybrids as contributing to enhanced metabolic stability and binding selectivity compared to non-cyclopropyl sulfonamide analogs [1]. Furthermore, a structurally analogous compound, N-[1-(6-fluoro-1,3-benzothiazol-2-yl)piperidin-3-yl]cyclopropanesulfonamide (CAS 2640969-22-6), has been profiled in vitro, with metabolite identification studies designating the cyclopropane sulfonamide moiety as a key contributor to its metabolic stability [2]. This contrasts with the well-known metabolic vulnerability of simple alkyl sulfonamides, which are susceptible to N-dealkylation and oxidative cleavage. No direct head-to-head metabolic stability comparison between the cyclopropanesulfonamide and a methanesulfonamide analog of the same benzothiazole-piperidine scaffold is available, making this a class-level inference.

Metabolic Stability Cyclopropane Effect Sulfonamide Drug Design Pharmacokinetics

Piperidine Linker at Position 3 vs. Direct Sulfonamide Attachment: Impact on Kinase vs. Carbonic Anhydrase Target Class Selectivity

CAS 2640815-67-2 incorporates a piperidine ring at the 3-position connecting the benzothiazole core to the cyclopropanesulfonamide group. This linker architecture fundamentally differs from classical benzothiazole-2-sulfonamides (e.g., ethoxzolamide), where the sulfonamide is directly attached to the benzothiazole ring . Published SAR evidence from a benzothiazole-piperidine kinase inhibitor program demonstrates that introducing a sulfonamide group onto a benzothiazole-piperidine scaffold dramatically shifts target engagement from carbonic anhydrase toward kinase inhibition: in the PI3K/mTOR dual inhibitor series, sulfonamide-containing benzothiazole-piperidine compounds achieved mTOR IC50 values below 100 nM, whereas compounds lacking the sulfonamide-piperidine configuration showed minimal kinase activity [1]. The direct-attachment ethoxzolamide scaffold, by contrast, produces picomolar to low nanomolar carbonic anhydrase inhibition (Ki = 0.8–93 nM across isoforms) but lacks significant kinase activity . This suggests that the piperidine linker, in combination with the sulfonamide warhead, redirects the compound's target profile away from classical carbonic anhydrase inhibition toward kinase or other enzyme target classes. No direct enzyme inhibition data exists for CAS 2640815-67-2 itself.

Kinase Inhibition PI3K/mTOR Target Class Selectivity Piperidine Linker SAR

Piperidine Substitution Position (3-yl vs. 4-yl): Conformational and Binding Geometry Implications

CAS 2640815-67-2 has the cyclopropanesulfonamide attached at the 3-position of the piperidine ring. A closely related positional isomer, N-[1-(4-ethoxy-1,3-benzothiazol-2-yl)piperidin-4-yl]cyclopropanesulfonamide (CAS 2415622-29-4), differs only in the piperidine attachment point (4-yl instead of 3-yl) . In piperidine-based sulfonamide drug design, the substitution position (3- vs. 4-) governs the exit vector geometry of the sulfonamide group relative to the benzothiazole core, determining how the terminal sulfonamide engages its biological target. Published SAR on piperidin-4-yl amino aryl sulfonamides as 5-HT6 receptor antagonists demonstrates that the piperidine substitution position critically affects receptor binding affinity, selectivity, and brain penetration [1]. The 3-yl configuration in CAS 2640815-67-2 produces a different dihedral angle and spatial orientation of the cyclopropanesulfonamide group compared to the 4-yl isomer, which is expected to alter hydrogen-bonding geometry and steric complementarity with target binding pockets. No direct comparative binding or activity data are available for the 3-yl vs. 4-yl pair.

Piperidine Regiochemistry Binding Geometry Linker Position SAR

4-Ethoxy vs. 4-Methoxy Substitution: Predicted Lipophilicity and Membrane Permeability Modulation

CAS 2640815-67-2 features an ethoxy group (-OCH2CH3) at the 4-position of the benzothiazole ring. The closest commercially available analog, N-[1-(4-methoxy-1,3-benzothiazol-2-yl)piperidin-3-yl]cyclopropanesulfonamide (CAS not publicly linked to primary data), replaces this with a methoxy group (-OCH3) . The additional methylene unit in the ethoxy group increases the calculated logP by approximately 0.5 units compared to the methoxy analog, based on standard fragment-based lipophilicity contributions (Hansch π value for -CH2- ≈ 0.5). This modest increase in lipophilicity is predicted to enhance passive membrane permeability while maintaining acceptable aqueous solubility. A published corneal penetration optimization model for ethoxzolamide analogs demonstrated that even small modifications to the benzothiazole ring substituents produce measurable changes in permeability coefficients and partition coefficients, enabling the design of analogs with optimized tissue penetration [1]. The ethoxy-to-methoxy substitution represents the smallest meaningful structural perturbation within the 4-alkoxy benzothiazole series, making the ethoxy variant the preferred starting point for programs where balanced lipophilicity is critical for cell-based assay performance.

Lipophilicity Membrane Permeability Alkoxy Chain Length Physicochemical Properties

Recommended Research and Procurement Application Scenarios for N-[1-(4-Ethoxy-1,3-benzothiazol-2-yl)piperidin-3-yl]cyclopropanesulfonamide (CAS 2640815-67-2)


Carbonic Anhydrase Isoform Selectivity Profiling with Non-Classical Benzothiazole Sulfonamide Architecture

Given that ethoxzolamide (6-ethoxy-2-sulfonamide) is a potent but relatively non-selective carbonic anhydrase inhibitor (Ki range 0.8–93 nM across isoforms I, II, IV, VI, and VII) , CAS 2640815-67-2 provides a structurally differentiated tool compound to probe whether shifting ethoxy regiochemistry to the 4-position and introducing a piperidine linker alters CA isoform selectivity. Benzothiazole sulfonamide SAR studies confirm that positional isomerism can produce Ki differences exceeding 10-fold between isoforms [1], making the 4-ethoxy variant a valuable probe in CA isoform selectivity panels. This compound should be prioritized when the research objective is to identify CA inhibitors with selectivity profiles distinct from the clinical standard ethoxzolamide.

Kinase Inhibitor Lead Discovery Leveraging the Cyclopropanesulfonamide-Piperidine-Benzothiazole Scaffold

Published evidence demonstrates that benzothiazole-piperidine scaffolds modified with a sulfonamide group can produce potent kinase inhibition, with mTOR IC50 values reaching below 100 nM in the PI3K/mTOR dual inhibitor series [2]. The cyclopropanesulfonamide moiety further enhances this profile through two predicted mechanisms: (a) improved metabolic stability via the rigid cyclopropane ring, as directly supported by metabolite profiling of N-[1-(6-fluoro-1,3-benzothiazol-2-yl)piperidin-3-yl]cyclopropanesulfonamide [3], and (b) enhanced binding selectivity through constrained conformational geometry [4]. CAS 2640815-67-2 is the preferred starting scaffold for kinase inhibitor programs seeking to optimize the benzothiazole-piperidine-cyclopropanesulfonamide chemotype as an alternative to classical benzothiazole-2-sulfonamides, which predominantly target carbonic anhydrase rather than kinases.

Comparative Physicochemical and Permeability Screening of 4-Alkoxy Benzothiazole Series

The ethoxy group at the 4-position provides a calculated lipophilicity advantage of approximately +0.5 logP units over the 4-methoxy analog , a difference that is predicted to translate into measurably enhanced passive membrane permeability. Published corneal penetration models for benzothiazole analogs confirm that ring substituent modifications produce quantifiable changes in permeability coefficients [5]. CAS 2640815-67-2 should be selected over the 4-methoxy analog (or used in head-to-head comparison) in cell-based permeability assays (e.g., Caco-2, PAMPA, or MDCK) where the research goal is to correlate small lipophilicity increments with intracellular target engagement, particularly for targets located in compartments with restricted access.

Piperidine Linker Geometry Studies: 3-yl vs. 4-yl Positional Isomer Comparison

CAS 2640815-67-2 (piperidin-3-yl) and its 4-yl positional isomer CAS 2415622-29-4 represent a matched molecular pair that isolates the effect of piperidine substitution geometry on biological activity . Published SAR on piperidine sulfonamides demonstrates that substitution position critically determines receptor binding affinity and selectivity [6]. Researchers engaged in scaffold optimization programs should procure both the 3-yl and 4-yl isomers for parallel testing to map the conformational requirements of the target binding pocket, particularly when X-ray crystallography or docking suggests that the sulfonamide warhead orientation is sensitive to linker geometry.

Quote Request

Request a Quote for N-[1-(4-ethoxy-1,3-benzothiazol-2-yl)piperidin-3-yl]cyclopropanesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.